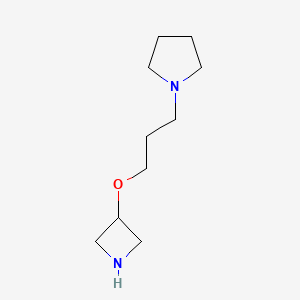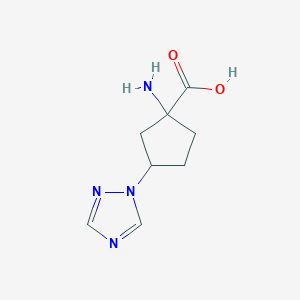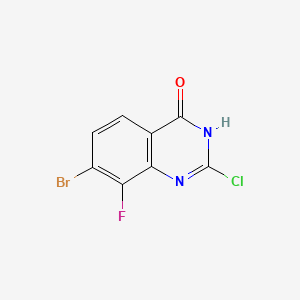
1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine is a compound that features both azetidine and pyrrolidine rings. These structures are known for their significant roles in medicinal chemistry due to their unique properties and biological activities . The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its ring strain and reactivity, while the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely used in drug discovery .
Vorbereitungsmethoden
The synthesis of 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of azetidine with a suitable propylating agent to form the azetidin-3-yloxypropyl intermediate, which is then reacted with pyrrolidine under appropriate conditions . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure the compound’s availability for research and development .
Analyse Chemischer Reaktionen
1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a scaffold for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .
Wirkmechanismus
The mechanism of action of 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and reactivity contribute to its ability to form stable complexes with biological molecules. The pyrrolidine ring’s non-planarity and stereogenicity enhance its binding affinity and selectivity for enantioselective proteins .
Vergleich Mit ähnlichen Verbindungen
1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine can be compared with other similar compounds, such as azetidine and pyrrolidine derivatives. These compounds share similar structural features but differ in their biological activities and applications. For example, azetidine derivatives are known for their use in antibiotics, while pyrrolidine derivatives are widely used in drug discovery for various therapeutic areas .
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
1-[3-(azetidin-3-yloxy)propyl]pyrrolidine |
InChI |
InChI=1S/C10H20N2O/c1-2-5-12(4-1)6-3-7-13-10-8-11-9-10/h10-11H,1-9H2 |
InChI-Schlüssel |
NIEUDMDBGRXROV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCOC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)






![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)





